![molecular formula C14H21ClN4O2 B1662326 1-[[[(1-羟甲基)环戊基]氨基]乙酰]-2,5-顺式-吡咯烷二甲腈盐酸盐 CAS No. 866396-70-5](/img/structure/B1662326.png)

1-[[[(1-羟甲基)环戊基]氨基]乙酰]-2,5-顺式-吡咯烷二甲腈盐酸盐

描述

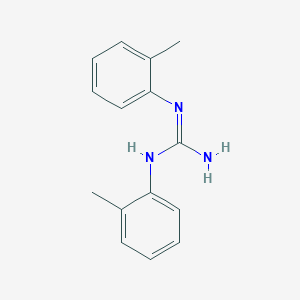

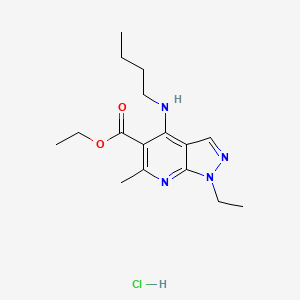

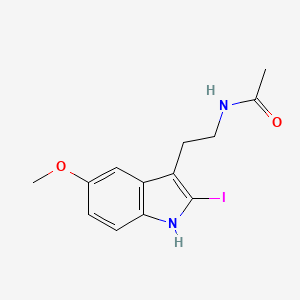

The compound “1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride” is also known as Dipeptidyl peptidase IV Inhibitor III . It is an orally bioavailable dicyanopyrrolidine compound that acts as a slow-binding and active site-targeting inhibitor of Dipeptidyl peptidase IV . The empirical formula of the compound is C14H20N4O2.HCl and it has a molecular weight of 312.80 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+; . This indicates that the molecule has a complex structure with multiple functional groups, including a cyclopentyl group, an amino group, and a pyrrolidine ring.

科学研究应用

糖尿病治疗研究

1-[[[(1-羟甲基)环戊基]氨基]乙酰]-2,5-顺式-吡咯烷二甲腈盐酸盐已因其在糖尿病治疗中的潜力而受到研究。Wright 等人 (2006) 的一项研究详细介绍了该化合物作为二肽基肽酶 IV (DPP-IV) 抑制剂的合成和评估。该酶参与胰高血糖素样肽-1 (GLP-1) 的降解,GLP-1 是一种刺激胰岛素分泌的激素。研究发现,这种化合物(称为 1c)是一种选择性和有效的 DPP-IV 抑制剂,有望用于治疗 2 型糖尿病 (Wright 等人,2006)。

抗病毒研究

对与 1-[[[(1-羟甲基)环戊基]氨基]乙酰]-2,5-顺式-吡咯烷二甲腈盐酸盐结构相关的化合物的研究显示了其在抗病毒治疗中的潜力。例如,Legraverend 等人 (1985) 合成了 7-脱氮鸟苷的碳环类似物,该类似物在细胞培养中对单纯疱疹病毒表现出抑制活性 (Legraverend 等人,1985)。Vince 和 Hua (1990) 开发了鸟嘌呤的碳环 2',3'-二氢-2',3'-二脱氧类似物,展示了抗 HIV 活性,并突出了此类化合物在抗逆转录病毒治疗中的潜力 (Vince 和 Hua,1990)。

癌症研究

在癌症研究中,已合成与 1-[[[(1-羟甲基)环戊基]氨基]乙酰]-2,5-顺式-吡咯烷二甲腈盐酸盐相似的化合物的衍生物,并评估了它们对癌细胞的作用。Nief 等人 (2018) 的一项研究从吡咯、哒嗪、恶嗪和咪唑合成杂环衍生物,表明这些化合物在体外有效抑制癌细胞 (Nief 等人,2018)。

合成与表征

对与 1-[[[(1-羟甲基)环戊基]氨基]乙酰]-2,5-顺式-吡咯烷二甲腈盐酸盐结构相关的化合物的合成和表征进行了广泛的研究。这包括 Boss 等人 (2000) 报告的氨基环戊五醇的合成研究,该研究提供了有关生产此类复杂分子的方法和机制的见解 (Boss 等人,2000)。

作用机制

Dipeptidyl peptidase IV is a key enzyme involved in the regulation of incretin hormone levels in the gastrointestinal tract. Incretin hormones, such as glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic hormone (GIP), cause the glucose-stimulated release of insulin. This allows the endocrine system to preemptively stimulate the release of insulin in response to the ingestion of high sugar foods . Inhibition of dipeptidyl peptidase IV results in a longer lifetime of the incretin hormones in the GI tract and thus prolonged stimulation of insulin production .

Its IUPAC name is (2R,5S)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile hydrochloride . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

未来方向

While specific future directions for this compound were not found in the search results, it’s worth noting that Dipeptidyl peptidase IV inhibitors are being actively explored as drug targets for treating type 2 diabetes . Therefore, future research may focus on optimizing the properties of this compound for therapeutic use, investigating its effects in clinical trials, and exploring its potential applications in other disease contexts.

属性

IUPAC Name |

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAHDCHQTNBR-IWKKHLOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

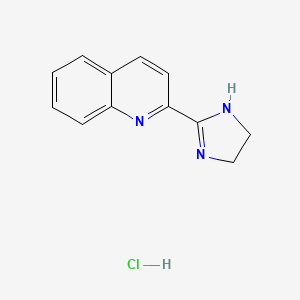

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)